molecular formula C9H15N3 B7794590 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- CAS No. 149683-91-0

2,4-Pyridinediamine, N,N,N',N'-tetramethyl-

Cat. No.: B7794590
CAS No.: 149683-91-0
M. Wt: 165.24 g/mol
InChI Key: LLIVLXCHWFJUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: is a chemical compound with the molecular formula C9H15N3. It is a derivative of pyridine, where two amino groups are substituted at the 2 and 4 positions, and each nitrogen atom is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- typically involves the following steps:

  • Starting Material: : The synthesis begins with 2,4-diaminopyridine as the starting material.

  • Methylation: : The amino groups on the pyridine ring are methylated using methylating agents such as methyl iodide or dimethyl sulfate.

  • Reaction Conditions: : The methylation reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydroiodic acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form pyridine derivatives.

  • Reduction: : Reduction reactions can lead to the formation of different amines.

  • Substitution: : The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation can produce pyridine N-oxide derivatives.

  • Reduction: : Reduction can yield secondary or tertiary amines.

  • Substitution: : Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Pyridinediamine, N,N,N',N'-tetramethyl- exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2,4-Pyridinediamine, N,N,N',N'-tetramethyl-: is similar to other pyridine derivatives, such as 2,6-diaminopyridine and 3,5-diaminopyridine . its unique feature is the presence of methyl groups on both nitrogen atoms, which can influence its reactivity and biological activity. This structural difference can lead to distinct chemical and biological properties compared to other pyridine derivatives.

List of Similar Compounds

  • 2,6-Diaminopyridine

  • 3,5-Diaminopyridine

  • 4-Aminopyridine

  • 2-Methyl-4-aminopyridine

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethylpyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-11(2)8-5-6-10-9(7-8)12(3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVLXCHWFJUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355796
Record name 2,4-Pyridinediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149683-91-0
Record name 2,4-Pyridinediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.